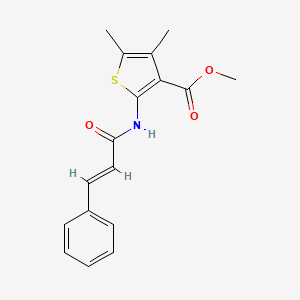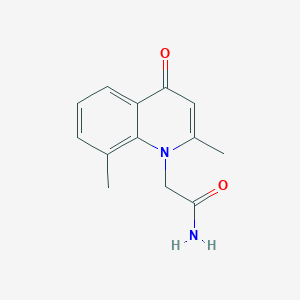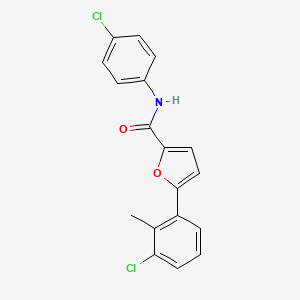![molecular formula C14H9BrN2O5 B5704542 2-methylbenzo-1,4-quinone 1-[O-(2-bromo-3-nitrobenzoyl)oxime]](/img/structure/B5704542.png)
2-methylbenzo-1,4-quinone 1-[O-(2-bromo-3-nitrobenzoyl)oxime]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-methylbenzo-1,4-quinone 1-[O-(2-bromo-3-nitrobenzoyl)oxime] is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound is also known as Menadione-2-bromo-3-nitrophenyl oxime or Menadione-2-bromo-3-nitrobenzoyloxime. It is a yellow crystalline powder that is soluble in organic solvents such as ethanol and acetone.
Wirkmechanismus
The mechanism of action of 2-methylbenzo-1,4-quinone 1-[O-(2-bromo-3-nitrobenzoyl)oxime] is not fully understood. However, it is believed to induce oxidative stress by generating reactive oxygen species (ROS) such as superoxide anion, hydrogen peroxide, and hydroxyl radical. This leads to the production of intracellular ROS, which can cause damage to cellular components such as DNA, proteins, and lipids.
Biochemical and Physiological Effects:
2-methylbenzo-1,4-quinone 1-[O-(2-bromo-3-nitrobenzoyl)oxime] has been shown to have various biochemical and physiological effects. It has been found to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of tumor cells, and reduce the proliferation of cancer cells. It has also been shown to have antioxidant properties and to protect against oxidative stress-induced damage.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2-methylbenzo-1,4-quinone 1-[O-(2-bromo-3-nitrobenzoyl)oxime] in lab experiments is its ability to induce oxidative stress and apoptosis in cancer cells. This makes it a potential candidate for the development of anticancer agents. However, one of the limitations of using this compound is its potential toxicity to normal cells, which may limit its therapeutic potential.
Zukünftige Richtungen
There are several future directions for the study of 2-methylbenzo-1,4-quinone 1-[O-(2-bromo-3-nitrobenzoyl)oxime]. One direction is to investigate its potential as an anticancer agent in preclinical and clinical studies. Another direction is to explore its potential as a photosensitizer in photodynamic therapy for cancer. Additionally, further research is needed to understand the mechanism of action of this compound and its potential toxicity to normal cells.
Synthesemethoden
The synthesis of 2-methylbenzo-1,4-quinone 1-[O-(2-bromo-3-nitrobenzoyl)oxime] is a multi-step process that involves the reaction of 2-methyl-1,4-benzoquinone with 2-bromo-3-nitrobenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then treated with hydroxylamine hydrochloride to form the oxime derivative.
Wissenschaftliche Forschungsanwendungen
2-methylbenzo-1,4-quinone 1-[O-(2-bromo-3-nitrobenzoyl)oxime] has been used in various scientific research applications, including as a redox-active compound in biochemical assays, as a photosensitizer in photodynamic therapy, and as a potential anticancer agent.
Eigenschaften
IUPAC Name |
[(E)-(2-methyl-4-oxocyclohexa-2,5-dien-1-ylidene)amino] 2-bromo-3-nitrobenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9BrN2O5/c1-8-7-9(18)5-6-11(8)16-22-14(19)10-3-2-4-12(13(10)15)17(20)21/h2-7H,1H3/b16-11+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUDMWRVCAROBHS-LFIBNONCSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C=CC1=NOC(=O)C2=C(C(=CC=C2)[N+](=O)[O-])Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC\1=CC(=O)C=C/C1=N\OC(=O)C2=C(C(=CC=C2)[N+](=O)[O-])Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9BrN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(1E)-2-Methyl-4-oxocyclohexa-2,5-dien-1-ylidene]amino 2-bromo-3-nitrobenzoate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(ethylthio)-7,7-dimethyl-N-[2-(4-morpholinyl)ethyl]-6,9-dihydro-7H-pyrano[3',4':4,5]thieno[3,2-d]pyrimidin-4-amine](/img/structure/B5704480.png)



![1-[(5-bromo-2-methylphenyl)sulfonyl]azepane](/img/structure/B5704511.png)
![N-{[(3-chloro-4-fluorophenyl)amino]carbonothioyl}-2-thiophenecarboxamide](/img/structure/B5704521.png)


![2-ethoxy-6-[(4-methyl-1-piperazinyl)methyl]phenol](/img/structure/B5704536.png)
![1-[3-(2-nitrophenyl)-2-propen-1-yl]-4-piperidinol](/img/structure/B5704547.png)


